4-Chloro-1-methyl-2-(trifluoromethoxy)benzene
Overview
Description
4-Chloro-1-methyl-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a trifluoromethoxy group (-OCF3), a chlorine atom, and a methyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . Another approach involves the use of trifluoromethyl sulfonates or trifluoromethyl ethers as the trifluoromethylating agents .
Industrial Production Methods
Industrial production of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene may involve large-scale trifluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-1-methyl-2-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, the trifluoromethoxy group can enhance the lipophilicity and membrane permeability of drug molecules, facilitating their interaction with biological targets. The chlorine and methyl groups can also influence the compound’s binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(trifluoromethoxy)benzene: Similar structure but lacks the methyl group.
4-Chloro-2-(trifluoromethoxy)aniline: Contains an amino group instead of a methyl group.
4-Chloro-1-methyl-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group
Uniqueness
4-Chloro-1-methyl-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable building block in the synthesis of compounds with enhanced biological activity and stability .
Properties
IUPAC Name |
4-chloro-1-methyl-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYACNKSSYRCFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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